N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide
Overview
Description
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide: is an organic compound that belongs to the class of nicotinamides It features a tert-butyl group, a chlorine atom, and an o-tolyl group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide can be achieved through several methods. One common approach involves the Buchwald-Hartwig amination, which is a palladium-catalyzed coupling reaction between an amine and an aryl halide . This method is favored for its ability to form carbon-nitrogen bonds efficiently under mild conditions.
Another method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a copper catalyst (Cu(OTf)2) under solvent-free conditions at room temperature . This approach is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide core. The presence of the tert-butyl group, chlorine atom, and o-tolyl group imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-11-7-5-6-8-12(11)13-9-15(18)19-10-14(13)16(21)20-17(2,3)4/h5-10H,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYXAYJDVKDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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